5,6-ジフルオロベンゾイミダゾール

概要

説明

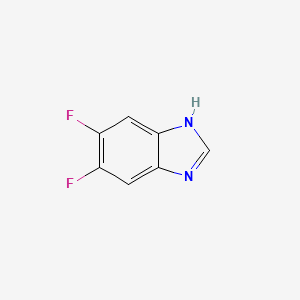

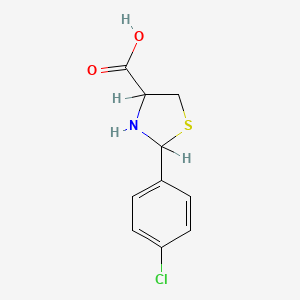

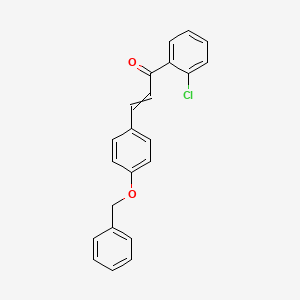

5,6-Difluorobenzimidazole is a chemical compound with the molecular formula C7H4F2N2 . It is a type of benzimidazole, which is a class of heterocyclic aromatic organic compounds .

Synthesis Analysis

The synthesis of 5,6-Difluorobenzimidazole involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid .Molecular Structure Analysis

The molecular structure of 5,6-Difluorobenzimidazole consists of a benzene ring fused to an imidazole ring . The molecular weight is 154.12 g/mol .Chemical Reactions Analysis

5,6-Difluorobenzimidazole can react with aliphatic and alicyclic ketones in acetic acid to afford fluorinated derivatives of 2,3-disubstituted benz .Physical And Chemical Properties Analysis

5,6-Difluorobenzimidazole has a density of 1.5±0.1 g/cm3, a boiling point of 369.5±22.0 °C at 760 mmHg, and a flash point of 177.3±22.3 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .科学的研究の応用

医薬品

5,6-ジフルオロベンゾイミダゾールを含むベンゾイミダゾール誘導体は、医療において様々な用途があります . これらは、糖尿病、ウイルス、寄生虫病などの多くの病状の治療に使用されてきました .

化学

5,6-ジフルオロベンゾイミダゾールを含むベンゾイミダゾール誘導体の合成と官能基化は、化学において重要です . これらの化合物は、様々な化学反応で使用されてきました .

材料化学

ベンゾイミダゾール誘導体は、材料化学にも使用されています . これらは、染料、顔料、およびその他の材料の製造に使用できます .

エレクトロニクス

エレクトロニクス分野では、ベンゾイミダゾール誘導体は、その独特の特性により用途が見出されています . これらは、電子機器の製造に使用できます .

技術

ベンゾイミダゾール誘導体は、様々な技術的用途に使用されています . その独特の特性により、様々な技術で使用できます .

農業

農業では、ベンゾイミダゾール誘導体は、特定の種類の殺虫剤の製造に使用できます . これらは、様々な害虫から作物を保護するのに役立ちます .

がん治療

5,6-ジフルオロベンゾイミダゾールを含むベンゾイミダゾール化合物は、がん治療における潜在的な用途について研究されています . これらの化合物のいくつかは、前臨床試験で有望な結果を示しています .

合成触媒

5,6-ジフルオロベンゾイミダゾールを含むベンゾイミダゾールは、他のベンゾイミダゾールとベンゾチアゾールの合成における触媒として作用できます . これは、合成化学の分野において価値のあるものです .

将来の方向性

The future directions of 5,6-Difluorobenzimidazole research could involve further exploration of its synthesis methods and biological activities . The insertion of fluorine atoms into the molecules of heterocyclic compounds like benzimidazoles can lead to a significant increase in biological activity , suggesting potential for future drug development.

特性

IUPAC Name |

5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYQNPPZFVAZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323080 | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78581-99-4 | |

| Record name | 78581-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What led researchers to explore 5,6-difluorobenzimidazole as a potential antiviral agent?

A1: Researchers were investigating a series of halogenated benzimidazole ribonucleosides for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research stemmed from the promising antiviral activity observed with 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) []. To understand the impact of different halogen substitutions on antiviral activity and cytotoxicity, various dihalo derivatives, including the 5,6-difluoro analog (2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole), were synthesized and evaluated [].

Q2: How did the antiviral activity and cytotoxicity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole compare to other dihalobenzimidazole ribonucleosides?

A2: While several dihalo derivatives demonstrated activity against HCMV and HSV-1, the 5,6-difluoro ribonucleoside was found to be inactive against both viruses []. Interestingly, the order of activity against HCMV for the dihalobenzimidazole ribonucleosides was I ≈ Br ≈ Cl >> F > H = CH3 []. This suggests that while halogens at the 5 and 6 positions of the benzimidazole ring contribute to antiviral activity, fluorine substitution leads to a significant decrease in potency. Unfortunately, the increased activity of the dibromo and diiodo analogs came with higher cytotoxicity compared to the 2,5,6-trichloro analog (TCRB), making TCRB the most promising candidate in terms of the balance between antiviral properties and cytotoxicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)